molecular formula C19H17Cl2N3O4S2 B4596595 3,5-dichloro-4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

3,5-dichloro-4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Cat. No.: B4596595
M. Wt: 486.4 g/mol
InChI Key: PZJZNOWYBKUBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a useful research compound. Its molecular formula is C19H17Cl2N3O4S2 and its molecular weight is 486.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.0037538 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of Bacterial Infections

Research has identified derivatives similar to 3,5-dichloro-4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide as potent inhibitors of type III secretion in Yersinia, suggesting a potential application in preventing or treating bacterial infections through the inhibition of this secretion system, which is crucial for the pathogenicity of various bacteria (Kauppi et al., 2007).

Antimalarial and Antiviral Activities

Compounds structurally related to this compound have been evaluated for their antimalarial properties and showed significant activity, with implications for their potential use in treating diseases caused by Plasmodium species. Additionally, their theoretical calculations and molecular docking studies suggest they could have applications in combatting COVID-19 (Fahim & Ismael, 2021).

Anticancer Properties

Research into 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which is structurally related to the compound , demonstrated potent cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF‐7 (breast cancer) cells. These compounds showed the ability to induce apoptosis and arrest the cell cycle, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the chemical structure of interest, have been studied for their cardiac electrophysiological activity, showing potential as selective class III agents. These compounds could offer a new approach to treating arrhythmias, indicating a promising avenue for cardiac therapeutic applications (Morgan et al., 1990).

Properties

IUPAC Name

3,5-dichloro-4-propoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O4S2/c1-2-8-28-17-15(20)10-12(11-16(17)21)18(25)23-13-3-5-14(6-4-13)30(26,27)24-19-22-7-9-29-19/h3-7,9-11H,2,8H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJZNOWYBKUBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dichloro-4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
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3,5-dichloro-4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
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3,5-dichloro-4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
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3,5-dichloro-4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

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